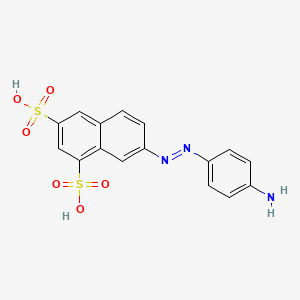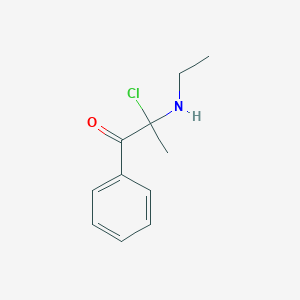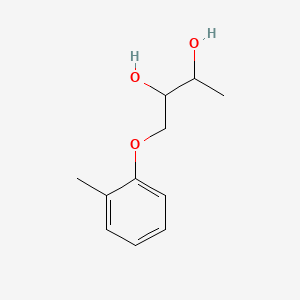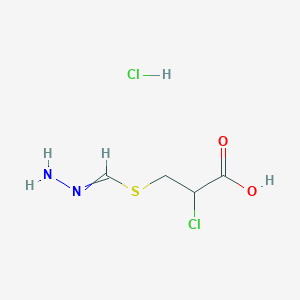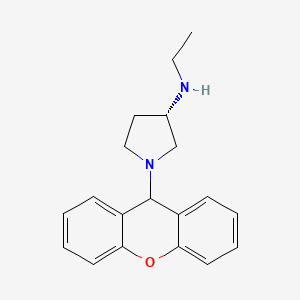
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves several steps. One common method includes the reaction of 9H-xanthene-9-carbaldehyde with N-ethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- can be compared with other similar compounds, such as:
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, D-®-: This is the enantiomer of the L-(S)- form and may exhibit different biological activities.
N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine: A similar compound with slight structural variations that can affect its chemical properties and applications.
The uniqueness of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
52963-47-0 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(3S)-N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-2-20-14-11-12-21(13-14)19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19/h3-10,14,19-20H,2,11-13H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
VHOQCSPRSPJIAH-AWEZNQCLSA-N |
Isomerische SMILES |
CCN[C@H]1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
CCNC1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


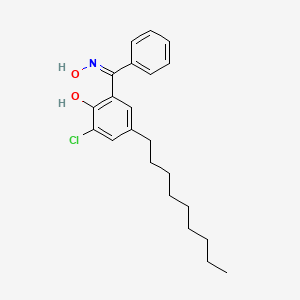
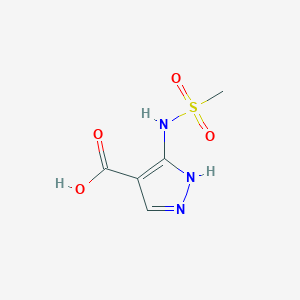
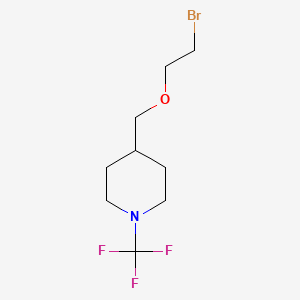

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)

![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)


